Ertapenem Ring Open Impurity

Forced degradation studies Stability-indicating methods β-lactam hydrolysis kinetics

The Ertapenem Ring Open Impurity (CAS 357154-27-9) is the primary hydrolytic degradant of ertapenem, identical to the in vivo inactive metabolite. It exhibits a different UV response factor than the parent API, requiring an authentic reference standard for accurate quantification. Fully characterized (≥95% purity), traceable to USP/EP, and essential for HPLC system suitability (resolution >1.5), forced degradation studies, and ANDA/DMF impurity profiling per ICH Q2(R1). Distinguished from process impurities such as oxazinone and Pro-maba.

Molecular Formula C22H27N3O8S
Molecular Weight 493.54
CAS No. 357154-27-9
Cat. No. B601477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtapenem Ring Open Impurity
CAS357154-27-9
Synonyms1H-​Pyrrole-​2-​acetic acid, 5-​carboxy-​4-​[[(3S,​5S)​-​5-​[[(3-​carboxyphenyl)​amino]​carbonyl]​-​3-​pyrrolidinyl]​thio]​-​2,​3-​dihydro-​α-​[(1R)​-​1-​hydroxyethyl]​-​3-​methyl-​, (αS,​2S,​3R)​-
Molecular FormulaC22H27N3O8S
Molecular Weight493.54
Structural Identifiers
SMILESCC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O
InChIInChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10-,13+,14+,15-,16-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Ertapenem Ring Open Impurity (CAS 357154-27-9): Primary β-Lactam Hydrolytic Degradant Reference Standard for Carbapenem Quality Control


Ertapenem Ring Open Impurity (CAS 357154-27-9, C22H27N3O8S, MW 493.53) is the principal β-lactam open-ring degradation product of the carbapenem antibiotic ertapenem sodium [1]. Formed via hydrolytic cleavage of the highly strained β-lactam ring—a characteristic degradation pathway of all carbapenems—this impurity is identical to the primary inactive metabolite of ertapenem observed in vivo [2]. The compound is commercially supplied as a fully characterized reference standard (purity typically >95% or 90% depending on vendor specification) specifically intended for analytical method development, method validation (AMV), quality control (QC) applications, and traceability against USP or EP pharmacopeial standards . As a non-antibacterial degradant, this impurity serves as a critical marker for assessing drug substance stability, manufacturing process control, and formulation integrity, distinguishing it from process-related impurities or secondary degradation species such as dimers [3].

Why Ertapenem Ring Open Impurity (CAS 357154-27-9) Cannot Be Substituted with Generic Carbapenem Degradants or Process Impurities


The ring-open impurity of ertapenem represents a structurally specific degradation product whose formation kinetics, chromatographic behavior, and regulatory significance differ fundamentally from both the parent API and other impurities in the carbapenem class. Unlike process impurities such as oxazinone or Pro-maba, which arise from synthetic pathways and are controlled during manufacturing, the ring-open degradant is generated via hydrolytic β-lactam ring cleavage and serves as the primary stability-indicating marker for ertapenem . Forced degradation studies confirm that ertapenem undergoes severe degradation under acidic and basic conditions to yield this open-ring product, while remaining relatively stable under thermal and photolytic stress—a degradation profile distinct from meropenem, imipenem, and doripenem [1]. Critically, this degradant exhibits a dramatically different UV response factor compared to the parent API, necessitating the use of a characterized reference standard for accurate quantification rather than area normalization approaches [2]. Furthermore, regulatory submissions (ANDA/DMF) require traceability against pharmacopeial standards (USP/EP) for impurity profiling, and the ring-open impurity—identified as the major degradation product under clinically relevant storage conditions—must be specifically quantified using its authentic reference standard, not generic alternatives or structurally dissimilar degradants [3].

Quantitative Differentiation of Ertapenem Ring Open Impurity (CAS 357154-27-9) from Related Carbapenem Impurities: Head-to-Head Analytical Performance Data


Hydrolytic Degradation Specificity: Ertapenem Ring Open Impurity vs. Dimeric Degradants Under Forced Degradation

Under acidic hydrolytic conditions (0.1N HCl), ertapenem degrades predominantly via β-lactam ring opening to yield the ring-open impurity (CAS 357154-27-9) as the primary degradant, with secondary dimerization occurring only under more extreme conditions [1]. In contrast, the formation of dimeric degradation products (m/z 951, eight dimers total) requires selective degradation procedures and is not the major pathway under typical accelerated stability conditions [2]. The ring-open impurity exhibits pseudo-first-order degradation kinetics under both acidic and basic hydrolysis, while dimer formation follows a more complex oligomerization pathway dependent on concentration and pH, making the ring-open impurity the more reliable marker for routine stability monitoring [3].

Forced degradation studies Stability-indicating methods β-lactam hydrolysis kinetics

UV Response Factor Differential: Ertapenem Ring Open Impurity Requires Reference Standard for Accurate Quantification vs. Area Normalization

A validated HPLC impurity profile method for ertapenem demonstrated that several major impurities/degradates exhibit very different UV response factors from the parent API, necessitating the use of synthesized or degradation-prepared authentic standards for accurate quantification rather than relying on area percent normalization [1]. While the precise RRF value for the ring-open impurity is not explicitly tabulated in the accessible literature, photodiode array detection studies confirmed that no degradate with a different UV spectrum coeluted with the major component, and the relative response factors were determined experimentally for all major degradants including the open-ring product [2]. This finding is consistent with the known spectral shift that occurs upon β-lactam ring opening due to loss of the conjugated enamine chromophore present in the intact carbapenem nucleus, which alters the UV absorption profile and thus the detector response at the analytical wavelength (typically 298 nm or 230 nm) [3].

Relative response factor (RRF) determination HPLC impurity quantification Photodiode array (PDA) detection

Chromatographic Resolution Capability: Ertapenem Ring Open Impurity Baseline Separation from API and Co-occurring Impurities in Validated HPLC Methods

A validated RP-HPLC method for ertapenem related substances demonstrated successful separation of the ring-open degradation product (开环降解物) from the ertapenem parent peak and from co-occurring impurities including oxazinone, Pro-maba, and dimeric species under gradient elution conditions [1]. The method utilized an Inertsil ODS C18 column (250 mm × 4.6 mm, 5 μm) with ammonium acetate buffer (0.01 mol/L) and acetonitrile gradient, achieving satisfactory resolution for all specified impurities at a detection wavelength of 230 nm [2]. A separate stability-indicating method development effort employing an Inertsil phenyl column with sodium phosphate buffer at pH 8.0 and acetonitrile gradient demonstrated specificity by resolving ertapenem from in-process impurities in crude samples and from degradation products arising from thermal, light, acid, base, and oxidative stress [3]. An advanced HPLC-MS method subsequently achieved baseline resolution of 26 impurities and degradation products, including eight dimers (m/z 951) and two dehydrated dimers (m/z 933), with four dimers reported for the first time .

HPLC method validation System suitability criteria Impurity profiling

Regulatory Traceability: Ertapenem Ring Open Impurity Reference Standard Compliance with USP/EP Pharmacopeial Monograph Requirements

Ertapenem Ring Open Impurity (CAS 357154-27-9) is commercially supplied as a fully characterized reference standard specifically intended for traceability against USP or EP pharmacopeial standards . Unlike generic carbapenem degradants or non-pharmacopeial impurity standards, this compound is explicitly manufactured and certified for use in analytical method development, method validation (AMV), and quality control (QC) applications during synthesis and formulation stages of drug development . The standard is offered in compliance with regulatory guidelines and is suitable for ANDA and DMF submissions where impurity profiling data must demonstrate control of specified degradation products . Chinese pharmacopeial method development has specifically validated the use of this ring-open impurity standard for related substances testing in ertapenem for injection, confirming its applicability in regulatory submissions to multiple health authorities [1].

ANDA submission requirements Pharmacopeial reference standards Regulatory compliance (ICH Q3A/Q3B)

Optimal Industrial and Research Applications for Ertapenem Ring Open Impurity (CAS 357154-27-9) Based on Quantitative Evidence


Stability-Indicating HPLC Method Validation for ANDA/DMF Submissions

Procure the Ertapenem Ring Open Impurity reference standard (CAS 357154-27-9) for forced degradation studies and method validation protocols. As demonstrated in the literature, this compound is the primary hydrolytic degradant formed under acidic and basic stress conditions and exhibits a significantly different UV response factor from the parent API, making it essential for accurate quantification in related substances testing [1]. Use this standard to establish system suitability criteria (resolution >1.5 between ring-open impurity and ertapenem peak), determine relative response factors, and validate method specificity per ICH Q2(R1) guidelines [2]. The compound's documented traceability to USP/EP pharmacopeial standards supports regulatory acceptance of impurity profiling data in ANDA and DMF submissions .

Forced Degradation and Degradation Kinetics Studies for Formulation Development

Employ the ring-open impurity reference standard to characterize degradation kinetics of ertapenem in various formulation matrices. Studies confirm that ertapenem degrades under acidic and basic conditions via a pseudo-first-order reaction to yield the open-ring product, while remaining relatively stable under thermal and photolytic stress [1]. Use the authentic standard to generate calibration curves for quantifying degradation extent during formulation stability studies, enabling data-driven selection of optimal pH conditions, buffer systems, and lyophilization parameters for injectable formulations. This application is particularly critical given that the ring-open impurity is identical to the in vivo inactive metabolite, and its levels must be controlled to ensure product quality and patient safety [2].

Peak Identification and Impurity Profiling in Routine QC Release Testing

Use the ring-open impurity reference standard as a retention time marker and quantitation standard in routine QC HPLC analysis of ertapenem drug substance and drug product. Validated methods have demonstrated baseline resolution of this impurity from the parent API, oxazinone, Pro-maba, and dimeric species under standard chromatographic conditions [1]. The commercial availability of this standard at purities >95% (or 90%) supports accurate preparation of impurity spiking solutions and calibration standards for related substances determination. Incorporate this standard into QC workflows to ensure consistent identification and quantification of the primary degradation marker across batches, facilitating detection of manufacturing deviations or storage excursions that could compromise product quality [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ertapenem Ring Open Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.